molecular formula C23H31N3O3 B3296706 N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide CAS No. 893999-84-3

N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide

Cat. No.: B3296706
CAS No.: 893999-84-3
M. Wt: 397.5 g/mol
InChI Key: GUZSYBCTKVSQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes an indole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Piperidine Intermediate: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling of Intermediates: The indole and piperidine intermediates are then coupled through acylation reactions, often using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or sulfonated indole/piperidine derivatives.

Scientific Research Applications

N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylsalicylamide: Shares the N,N-diethyl functional group but differs in the core structure.

    N,N-Diethyl-3-oxobutanamide: Similar in having an amide group but with a different backbone.

Uniqueness

N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide is unique due to its combination of an indole ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-4-17-11-9-10-14-26(17)23(29)22(28)19-15-25(16-21(27)24(5-2)6-3)20-13-8-7-12-18(19)20/h7-8,12-13,15,17H,4-6,9-11,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSYBCTKVSQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.